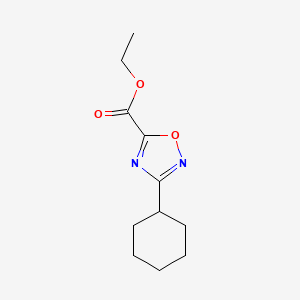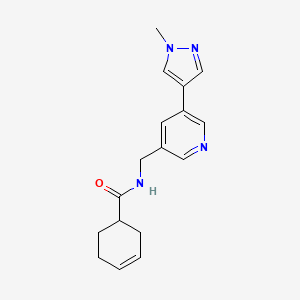
1-(2-(3,4-dimethoxyphenyl)acetyl)-N-ethylindoline-2-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “1-(2-(3,4-dimethoxyphenyl)acetyl)-N-ethylindoline-2-carboxamide” is a complex organic molecule. It contains an indoline core, which is a bicyclic structure consisting of a six-membered benzene ring fused to a five-membered nitrogen-containing ring . The molecule also contains acetyl and carboxamide functional groups, as well as two methoxy groups attached to a phenyl ring .
Synthesis Analysis
The synthesis of such a compound would likely involve multiple steps, starting with the formation of the indoline core, followed by the introduction of the acetyl and carboxamide groups. The methoxy groups could be introduced through a methylation reaction . .Molecular Structure Analysis
The molecular structure of this compound can be deduced from its name and formula. The indoline core forms a bicyclic structure, with the acetyl group attached to one of the carbon atoms in the five-membered ring . The carboxamide group is attached to the two-position of the indoline core, while the phenyl ring with the two methoxy groups is attached to the acetyl group .Chemical Reactions Analysis
The compound’s chemical reactivity would be influenced by its functional groups. The acetyl and carboxamide groups are both electrophilic, meaning they would be susceptible to attack by nucleophiles . The methoxy groups could potentially undergo demethylation under certain conditions .Wissenschaftliche Forschungsanwendungen
Material Science
Finally, the compound’s solid-state properties have attracted attention:
References:
- Nacher-Luis, A., & Pastor, I. M. (2024). 1-(3,4-Dimethoxyphenyl)-3-(4-methoxyphenyl)-3-(1H-1,2,4-triazol-1-yl)propan-1-one. Molbank, 2024(1), M1791. Read more
- Grygorenko, O. O., et al. (2021). Piperidine Derivatives: Recent Advances in Synthesis and Applications. International Journal of Molecular Sciences, 24(3), 2937. Read more
- (E)-(1-(4-Ethoxycarbonylphenyl)-5-(3,4-dimethoxyphenyl)-3-(3,4-dimethoxystyryl)-2-pyrazoline. Molbank, 2020(1), M1114. Read more
Safety and Hazards
Zukünftige Richtungen
Future research on this compound could focus on elucidating its mechanism of action and potential applications. This could involve in vitro and in vivo studies to assess its biological activity, as well as further chemical studies to optimize its synthesis and explore its reactivity . Additionally, computational studies could be used to predict its properties and potential interactions with biological targets .
Eigenschaften
IUPAC Name |
1-[2-(3,4-dimethoxyphenyl)acetyl]-N-ethyl-2,3-dihydroindole-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N2O4/c1-4-22-21(25)17-13-15-7-5-6-8-16(15)23(17)20(24)12-14-9-10-18(26-2)19(11-14)27-3/h5-11,17H,4,12-13H2,1-3H3,(H,22,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DTJYQGOZGWWPAC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=O)C1CC2=CC=CC=C2N1C(=O)CC3=CC(=C(C=C3)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-(3,4-dimethoxyphenyl)acetyl)-N-ethylindoline-2-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Ethyl 1-(3-((4-bromophenyl)sulfonyl)thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-5-yl)piperidine-4-carboxylate](/img/structure/B2473491.png)










![4-(8-Fluoroimidazo[1,2-a]pyridin-2-yl)benzonitrile](/img/structure/B2473508.png)

![(3S,3Ar,6aR)-2,3,3a,4,6,6a-hexahydrofuro[3,4-b]furan-3-amine;hydrochloride](/img/structure/B2473513.png)